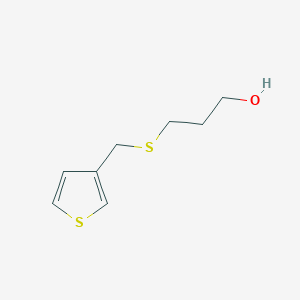![molecular formula C10H12N2O7S B7582602 2-Hydroxy-2-methyl-3-[(4-nitrophenyl)sulfonylamino]propanoic acid](/img/structure/B7582602.png)
2-Hydroxy-2-methyl-3-[(4-nitrophenyl)sulfonylamino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-2-methyl-3-[(4-nitrophenyl)sulfonylamino]propanoic acid, commonly known as NPPB, is a chemical compound that has been widely used in scientific research. It is a member of the sulfonamide family of compounds and has been found to have a variety of biochemical and physiological effects.
作用机制
NPPB blocks chloride channels by binding to a specific site on the channel protein. This binding prevents the movement of chloride ions across the cell membrane, leading to a decrease in chloride ion flux. This decrease in ion flux can have a variety of downstream effects on cell function and physiology.
Biochemical and Physiological Effects:
The biochemical and physiological effects of NPPB are diverse and depend on the specific cell type and experimental conditions. In general, NPPB has been found to alter ion homeostasis, membrane potential, and cell signaling pathways. It has also been found to modulate the activity of ion channels and transporters, as well as affect cell proliferation and apoptosis.
实验室实验的优点和局限性
One of the main advantages of NPPB is its potency and specificity for chloride channels. This allows researchers to selectively manipulate chloride ion flux in a variety of cell types. However, NPPB can also have off-target effects on other ion channels and transporters, which can complicate data interpretation. Additionally, the use of NPPB requires careful experimental design and controls to ensure that the observed effects are due to chloride channel blockade and not other factors.
未来方向
There are several future directions for research involving NPPB. One area of interest is the development of more potent and selective chloride channel blockers. This could lead to the development of new therapies for diseases associated with chloride channel dysfunction. Another area of interest is the study of the downstream effects of chloride channel blockade on cell physiology and signaling pathways. This could provide insight into the role of chloride channels in disease pathogenesis and identify new therapeutic targets. Finally, the use of NPPB in combination with other drugs or treatments could lead to synergistic effects that enhance therapeutic efficacy.
合成方法
The synthesis of NPPB involves the reaction of 4-nitrobenzenesulfonyl chloride with 2-amino-2-methyl-1-propanol in the presence of a base. The resulting product is then purified through recrystallization. The chemical structure of NPPB is shown below:
科学研究应用
NPPB has been widely used in scientific research due to its ability to block chloride channels. Chloride channels are important for the regulation of ion flow across cell membranes, and their dysfunction has been linked to a variety of diseases, including cystic fibrosis, epilepsy, and hypertension. NPPB has been found to be a potent blocker of chloride channels and has been used to study their function in a variety of cell types.
属性
IUPAC Name |
2-hydroxy-2-methyl-3-[(4-nitrophenyl)sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O7S/c1-10(15,9(13)14)6-11-20(18,19)8-4-2-7(3-5-8)12(16)17/h2-5,11,15H,6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRJWRIGMYREGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2,5-Dimethylpyrazole-3-carbonyl)amino]-5-methylbenzoic acid](/img/structure/B7582527.png)
![3-[(3,5-Difluorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7582531.png)


![(3-Ethyl-3-hydroxyazetidin-1-yl)-[5-(methoxymethyl)-1,2-oxazol-3-yl]methanone](/img/structure/B7582550.png)
![3-[(4-Ethylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7582556.png)
![3-[(3,5-Dichlorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7582562.png)
![3-[3-(3-Bromophenoxy)propanoylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7582564.png)
![3-[(4-Fluorophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7582571.png)

![[5-(Methoxymethyl)-1,2-oxazol-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7582588.png)
![3-[(3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7582590.png)
![[5-(Methoxymethyl)-1,2-oxazol-3-yl]-piperidin-1-ylmethanone](/img/structure/B7582593.png)
